
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMSO-PEG-NHS ester, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used for various purposes, such as protein labeling, drug delivery, and surface functionalization.
Mécanisme D'action
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is based on the reaction between the NHS ester group and the primary amine group of the target molecule. The reaction forms a stable amide bond, which covalently links the this compound ester to the target molecule. The PEG chain provides a hydrophilic and flexible spacer that can improve the solubility and biocompatibility of the modified molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound ester depend on the target molecule and the application. For example, when used for protein labeling, this compound ester can affect the stability, activity, and immunogenicity of the labeled protein. When used for drug delivery, this compound ester can affect the pharmacokinetics, biodistribution, and toxicity of the delivered drug. The effects of this compound ester on cells and tissues depend on the concentration, exposure time, and cell type.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester in lab experiments include its high yield, purity, and versatility. It can be used for various applications and can modify a wide range of molecules. The PEG chain provides a hydrophilic and flexible spacer that can improve the solubility and biocompatibility of the modified molecule. The limitations of using this compound ester include its potential toxicity, immunogenicity, and interference with the biological activity of the modified molecule. Careful optimization of the reaction conditions and characterization of the modified molecule are necessary to minimize these limitations.
Orientations Futures
The future directions of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester research include the development of new applications and modifications of the molecule. For example, this compound ester can be used to modify the surface of stem cells for regenerative medicine applications. It can also be used to conjugate therapeutic peptides or proteins with targeting ligands for improved drug delivery. In addition, the synthesis and characterization of new this compound ester derivatives with different functional groups and properties can expand the range of applications and improve the performance of the molecule.
Méthodes De Synthèse
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is synthesized by reacting N-hydroxysuccinimide (NHS) with DMSO-PEG-maleimide in the presence of a base, such as triethylamine. The reaction takes place at room temperature and the product is purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can be verified by NMR spectroscopy.
Applications De Recherche Scientifique
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is widely used in scientific research for protein labeling and drug delivery. It can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their stability and biocompatibility. It can also be used to conjugate proteins and antibodies with fluorescent dyes or other labels for imaging and detection purposes. In addition, this compound ester can be used to modify the surface of cells or tissues for tissue engineering and regenerative medicine applications.
Propriétés
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-5-7-13(12(11)2)16(21(4,18)19)10-14(17)15-8-9-20-3/h5-7H,8-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFWXSKPIIQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

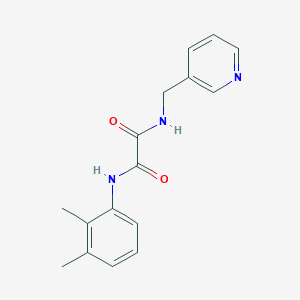
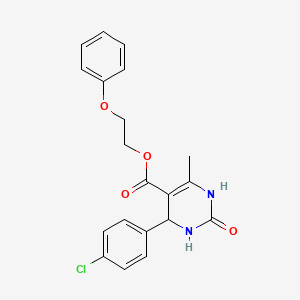
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
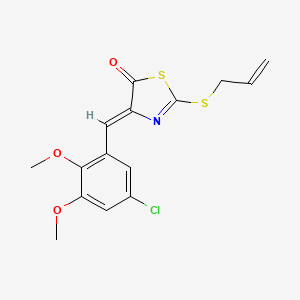
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
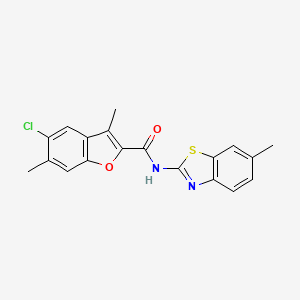
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
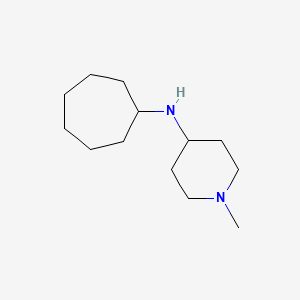
![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)